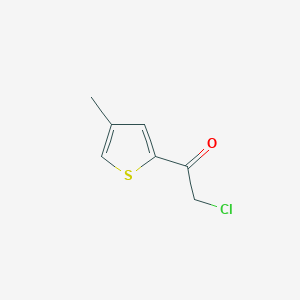

2-Chloro-1-(4-methylthiophen-2-yl)ethanone

Description

2-Chloro-1-(4-methylthiophen-2-yl)ethanone (CAS: 1518319-15-7) is a chlorinated ketone featuring a methyl-substituted thiophene ring. Its molecular formula is C₇H₇ClOS, with a molecular weight of 174.65 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks and bioactive molecules. The presence of the thiophene ring confers unique electronic properties due to sulfur's electron-rich nature, while the chloroacetyl group enhances electrophilicity, facilitating nucleophilic substitutions or condensations .

Propriétés

IUPAC Name |

2-chloro-1-(4-methylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c1-5-2-7(10-4-5)6(9)3-8/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVJTKCODIMAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone typically involves the chlorination of 1-(4-methylthiophen-2-yl)ethanone. One common method is to react 1-(4-methylthiophen-2-yl)ethanone with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-1-(4-methylthiophen-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

2-Chloro-1-(4-methylthiophen-2-yl)ethanone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the synthesis of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of 2-Chloro-1-(4-methylthiophen-2-yl)ethanone depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electronic Effects: The 4-methylthiophene group in the target compound provides moderate electron-donating character compared to the strong electron-donating 4-methoxyphenyl group (e.g., in C₉H₉ClO₂) or the electron-withdrawing 3-nitrophenyl group (C₈H₆ClNO₃). This influences reactivity in reactions like nucleophilic acyl substitution .

- Steric Considerations : Bulky substituents (e.g., 2,5-dimethoxyphenyl) reduce reaction rates in condensations, whereas smaller heterocycles (e.g., thiadiazole) enhance accessibility for nucleophilic attack .

Darzens Condensation

- Target Compound: Limited direct evidence, but analogous 2-chloroacetophenones (e.g., 2-chloro-1-(4-methoxyphenyl)ethanone) undergo Darzens condensation with aldehydes to yield trans-oxiranes with >90% stereoselectivity .

- Comparison: The thiophene derivative may exhibit lower stereoselectivity due to sulfur's larger atomic radius, which could distort transition states. Nitrophenyl analogs (e.g., C₈H₆ClNO₃) show faster reaction kinetics owing to enhanced electrophilicity .

Biocatalytic Reduction

- or transition-metal catalysts to produce (R)-alcohols with >99% ee .

- Thiophene Derivative: No direct data, but the methylthiophene group’s hydrophobicity may reduce compatibility with aqueous biocatalytic systems compared to phenyl analogs .

Physical Properties

- Melting Points : The 2,5-dimethoxyphenyl analog (C₁₀H₁₁ClO₃) melts at 88–90°C , higher than the thiophene derivative (data unavailable), likely due to stronger intermolecular interactions in crystalline aryl ketones .

- Solubility : Thiophene-containing compounds generally exhibit better solubility in organic solvents (e.g., THF, DCM) compared to polar nitro- or methoxy-substituted analogs .

Activité Biologique

2-Chloro-1-(4-methylthiophen-2-yl)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anti-inflammatory effects, interactions with biological molecules, and structure-activity relationships.

Chemical Structure:

- Molecular Formula: C_8H_8ClOS

- Molecular Weight: 191.66 g/mol

- CAS Number: 88-15-3

The compound features a chloro group and a thiophene moiety, which are critical for its biological activity.

Anti-inflammatory Activity

Recent studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells was evaluated for various analogues, including those similar to this compound. The results indicated that several compounds significantly reduced NO levels, suggesting potential anti-inflammatory mechanisms.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | <20 | Potent NO inhibitor |

| Compound B | 20-30 | Moderate NO inhibition |

| This compound | TBD | Further studies required |

The IC50 values indicate the concentration required to inhibit 50% of the NO production, which is a common measure of anti-inflammatory efficacy.

Enzyme Inhibition

The compound's interactions with enzymes have also been explored. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in inflammatory pathways. The ability to form hydrogen bonds and engage in π-stacking interactions could influence enzyme kinetics and receptor-ligand interactions, enhancing its pharmacological profile .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the thiophene ring and chloro substituents can significantly affect the compound's potency and selectivity.

Key Findings:

- Substituent Effects: The presence of electron-donating or withdrawing groups can alter the electronic properties of the compound, impacting its reactivity and interaction with biological targets.

- Geometric Configuration: Studies suggest that the spatial arrangement of substituents plays a vital role in determining biological activity. Compounds with specific geometric configurations showed enhanced inhibitory effects on NO production .

Case Studies

A notable case study involved evaluating a series of thiophene derivatives, including this compound, for their anti-inflammatory properties in animal models. The study highlighted significant reductions in inflammation markers when administered at specific dosages, supporting further exploration into its therapeutic potential.

Q & A

Q. Basic

- ¹H NMR: Peaks at δ 4.80 (CH₂), 7.32 (-NH₂), and 8.02–8.04 (aromatic protons) confirm the structure .

- Mass Spectrometry (EI): Molecular ion peak at m/z 286 (M+1) aligns with the molecular formula .

- X-ray Crystallography: Resolves dihedral angles (e.g., 3.14° between aromatic rings) and bond lengths for spatial validation .

Advanced Tip:

- 2D NMR (COSY, HSQC): Assigns coupling patterns and quaternary carbons in complex mixtures .

How does structural isomerism in related compounds affect reactivity?

Advanced

Positional isomerism (e.g., methyl group placement on the thiophene ring) alters electronic and steric effects:

- Electrophilicity: 4-Methyl substitution increases electron density at the carbonyl carbon, enhancing nucleophilic attack compared to 3-methyl analogs .

- Comparative Reactivity:

- 2-Chloro-1-(3,4-dimethylphenyl)ethanone shows slower substitution due to steric hindrance .

- 2-Chloro-1-(2,5-dimethylphenyl)ethanone exhibits higher solubility in non-polar solvents, affecting reaction kinetics .

What are the typical applications in medicinal chemistry?

Basic

This compound serves as:

- Intermediate: For synthesizing thiadiazole and triazole derivatives with antimicrobial or anticancer activity .

- Enzyme Probe: Modulates enzyme activity (e.g., kinase inhibition) via its electrophilic chloroacetyl group .

Example: A 2023 study used it to develop a thiazole-thioether hybrid with IC₅₀ = 12 µM against breast cancer cells .

How can contradictions in reported biological activities be resolved?

Q. Advanced

- Mechanistic Studies: Use molecular docking to compare binding modes across isoforms (e.g., COX-1 vs. COX-2) .

- Kinetic Assays: Measure inhibition constants (Kᵢ) under standardized conditions (pH 7.4, 37°C) to control for experimental variability .

- Meta-Analysis: Cross-reference studies using PubChem BioAssay data (AID 1259401) to identify consensus targets .

What safety considerations apply when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.